molecular formula C13H22N2O2 B14047870 9-Alloc-2,9-diazaspiro[5.5]undecane

9-Alloc-2,9-diazaspiro[5.5]undecane

Cat. No.: B14047870
M. Wt: 238.33 g/mol
InChI Key: HSAAWBQCRLQJLI-UHFFFAOYSA-N
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Description

9-Alloc-2,9-diazaspiro[5.5]undecane is a sophisticated spirocyclic chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a diazaspiro[5.5]undecane core, a privileged scaffold recognized for its three-dimensional structure and utility in designing bioactive molecules. The Alloc (allyloxycarbonyl) protecting group on one nitrogen atom allows for selective deprotection and further functionalization, making this reagent a versatile intermediate in multi-step synthetic routes. The diazaspiro[5.5]undecane scaffold is of significant research interest due to its presence in compounds with diverse biological activities. Spirocyclic diazaspiro[5.5]undecane derivatives have been identified as key structural motifs in novel compounds that induce the endoplasmic reticulum stress response (ERSR) and show cytotoxic activity in cancer cell lines, including patient-derived glioma models. These derivatives deplete intracellular Ca²⁺ stores and trigger apoptosis-mediated cell death, presenting a promising mechanism for oncology research. Furthermore, this scaffold is found in potent inhibitors of acetyl-CoA carboxylase (ACC) with IC₅₀ values in the low nanomolar range, highlighting its potential in metabolic disorder research for conditions like obesity and type 2 diabetes. It also shows promise in the development of antituberculosis agents that target the MmpL3 protein in M. tuberculosis . This product is intended for research applications such as hit-to-lead optimization, library synthesis, and structure-activity relationship (SAR) studies. It is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

prop-2-enyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C13H22N2O2/c1-2-10-17-12(16)15-8-5-13(6-9-15)4-3-7-14-11-13/h2,14H,1,3-11H2

InChI Key

HSAAWBQCRLQJLI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCC2(CCCNC2)CC1

Origin of Product

United States

Preparation Methods

Chemical Structure and Nomenclature

The compound features a spirocyclic system where two piperidine rings share a common quaternary carbon atom (the spiro center). The systematic IUPAC name is allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, with the following structural identifiers:

  • InChI: 1S/C13H22N2O2/c1-2-10-17-12(16)15-8-5-13(6-9-15)4-3-7-14-11-13/h2,14H,1,3-11H2
  • InChI Key: HSAAWBQCRLQJLI-UHFFFAOYSA-N

Physical and Chemical Properties

The compound exhibits the following key properties:

  • Physical state: Pale-yellow liquid
  • Storage requirements: -20°C
  • Hazard classification: Warning (exclamation mark pictogram)
  • Hazard statements: H302 (Harmful if swallowed); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation)

The preparation of this compound first requires synthesis of the diazaspiro core structure, followed by selective introduction of the Alloc group. Several approaches to the core structure have been documented:

Claisen Condensation and Spirocyclization

This approach, analogous to methods used for related diazaspiro compounds, involves Claisen condensation followed by acid-catalyzed decarboxylation and spirocyclization. The general pathway begins with appropriate nitrogen-protected precursors that can undergo condensation reactions to establish the foundational carbon framework needed for subsequent spirocyclization.

Multi-step Synthetic Route via Protected Intermediates

A documented approach for related diazaspiro compounds involves a multi-step sequence as outlined in Table 1:

Table 1: Representative Multi-step Synthetic Route to Diazaspiro[5.5]undecane Scaffolds

Step Transformation Key Reagents Conditions Yield Range
1 Preparation of N-protected piperidone N-benzyl piperidine ketone, ethyl cyanacetate 12% cholamine solution, 0°C, 8 days 65-70%
2 Cyclization to form diazaspiro intermediate Intermediate from step 1 Aqueous phosphate or sulfuric acid (30-50%), 100-110°C, 18-30h 64-68%
3 Reduction of functional groups Diazaspiro intermediate LiAlH₄, THF, reflux, 16h, N₂ atmosphere 73%
4 Selective protection/deprotection Reduced intermediate Various conditions based on target functionality Variable

Direct Spirocyclization Approaches

Alternative approaches involve direct spirocyclization of suitably functionalized precursors. This strategy often requires careful control of reaction conditions to ensure proper regioselectivity and stereochemistry at the spiro center.

The preparation of this compound specifically involves two critical stages: synthesis of the 2,9-diazaspiro[5.5]undecane core and selective introduction of the Alloc protecting group.

Synthesis of 2,9-diazaspiro[5.5]undecane Core

The core structure can be synthesized through a modified version of the approaches described in Section 3. A representative pathway involves:

  • Formation of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane through reaction of N-benzyl piperidine ketone with ethyl cyanacetate
  • Hydrolysis and decarboxylation to 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane
  • Reduction with lithium aluminum hydride to obtain 3-benzyl-3,9-diazaspiro[5.5]undecane
  • Selective protection of one nitrogen (typically with Boc)
  • Debenzylation under hydrogenolysis conditions
  • Isomerization or rearrangement as needed to obtain the 2,9-diazaspiro[5.5]undecane scaffold

Introduction of the Alloc Group

The critical step for obtaining this compound involves selective protection of the nitrogen at position 9 with an allyloxycarbonyl group. This is typically achieved using allyl chloroformate under controlled conditions. The reaction conditions are summarized in Table 2:

Table 2: Conditions for Alloc Group Introduction

Base Solvent Temperature Reaction Time Atmosphere Catalyst Optimal Yield
Triethylamine (3 equiv) Dichloromethane 20-25°C 16-72h Inert (N₂) Optional: DMAP (0.1 equiv) 65-80%

The reaction typically proceeds through nucleophilic attack of the nitrogen at the carbonyl carbon of allyl chloroformate, with the base (triethylamine) neutralizing the generated HCl.

Alternative Pathways

An alternative approach involves:

  • Synthesis of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (9-Boc-2,9-diazaspiro[5.5]undecane)
  • Boc deprotection using 4M HCl in dioxane/methanol
  • Selective reprotection with allyl chloroformate

This approach leverages the extensive literature on Boc-protected diazaspiro intermediates.

Optimization Parameters for Alloc Protection

The successful preparation of this compound requires careful optimization of several key parameters:

Reaction Condition Optimization

Critical parameters that affect the yield and purity include:

Table 3: Critical Parameters for Optimization of Alloc Protection

Parameter Optimal Range Effect on Reaction Considerations
Base equivalents 2-3 equiv Neutralizes HCl, prevents side reactions Excess can promote side reactions
Allyl chloroformate equivalents 1.1-1.3 equiv Provides slight excess for complete conversion Larger excess increases side reactions
Reaction concentration 0.1-0.2 M Balances reaction rate and selectivity Too dilute slows reaction; too concentrated promotes side reactions
Temperature 0-25°C Controls reaction rate and selectivity Lower temperatures improve selectivity
Reaction time 16-72h Ensures complete conversion Monitor by TLC or HPLC
Order of addition Slow addition of chloroformate Minimizes side reactions Add chloroformate solution to amine solution

Solvent Effects

The choice of solvent significantly impacts the reaction efficiency:

Table 4: Solvent Effects on Alloc Protection

Solvent Advantages Disadvantages Suitability
Dichloromethane Excellent solubility, easy workup Toxicity concerns Highly suitable
Tetrahydrofuran Good for solubility issues Potential for peroxide formation Suitable with precautions
Acetonitrile Polar aprotic, good solubility May affect reaction rate Moderately suitable
N,N-Dimethylformamide Excellent for difficult solubility cases Difficult removal, water absorption Less preferred

Purification and Characterization

Purification Methods

The purification of this compound typically involves:

  • Initial workup: Washing with saturated sodium bicarbonate solution followed by brine
  • Chromatographic purification: Column chromatography using optimized solvent systems (typically ethyl acetate/hexanes gradients or methanol/dichloromethane mixtures)
  • Final purification: Recrystallization or distillation if necessary

Analytical Characterization

Comprehensive characterization of this compound involves multiple complementary techniques:

Table 5: Characterization Methods and Expected Results

Analytical Method Expected Results Key Features Identified
¹H NMR (500 MHz, CDCl₃) Complex spectrum with signals at δ 5.8-6.0 (m, 1H), 5.1-5.3 (m, 2H), 4.5-4.6 (d, 2H), 3.3-3.5 (m, 4H), 2.6-2.9 (m, 4H), 1.3-1.6 (m, 8H) ppm Allyl group, methylene protons adjacent to nitrogens
¹³C NMR (125 MHz, CDCl₃) Signals at δ 155-156 (C=O), 132-133 (CH=), 117-118 (CH₂=), 65-66 (OCH₂), 42-44 and 38-40 (N-CH₂), 34-36 (spiro carbon), 28-32 and 20-22 (ring CH₂) ppm Carbonyl carbon, allyl carbons, spiro carbon
FTIR Strong bands at ~1690-1700 cm⁻¹ (C=O), ~1640 cm⁻¹ (C=C), ~1250-1260 cm⁻¹ (C-O) Carbamate functionality, allyl group
Mass Spectrometry M⁺ at m/z 238, fragmentation pattern showing loss of allyl group Molecular weight confirmation
HPLC Single major peak with >95% area Purity assessment

The preparation of this compound represents a significant synthetic challenge requiring careful control of reaction conditions and thorough understanding of heterocyclic chemistry principles. The most efficient synthetic pathway involves the construction of the 2,9-diazaspiro[5.5]undecane core followed by selective introduction of the allyloxycarbonyl group under controlled conditions.

Future research directions may include:

  • Development of one-pot synthetic methodologies to improve overall efficiency
  • Exploration of catalytic methods for more selective protection strategies
  • Investigation of asymmetric synthesis approaches for stereoselective preparation
  • Application of flow chemistry techniques for improved scalability and safety
  • Green chemistry approaches to reduce environmental impact of the synthesis process

Chemical Reactions Analysis

Types of Reactions

9-Alloc-2,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

9-Alloc-2,9-diazaspiro[5.5]undecane has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 9-Alloc-2,9-diazaspiro[5.5]undecane involves its interaction with molecular targets such as the endoplasmic reticulum. It induces the endoplasmic reticulum stress response by depleting intracellular calcium stores, leading to the activation of molecular chaperones like GRP78. This activation triggers a cascade of events that ultimately result in apoptosis, particularly in malignant cells .

Comparison with Similar Compounds

Comparison with Similar Diazaspiro[5.5]undecane Derivatives

Structural and Functional Variations

The diazaspiro[5.5]undecane scaffold is highly versatile, with modifications at positions 2, 4, 9, or the introduction of heteroatoms (e.g., oxygen) significantly altering pharmacological profiles. Key analogs include:

Compound Name Structural Features Key Modifications Biological Activity/Application Reference
1-Oxa-4,9-diazaspiro[5.5]undecane Oxygen at position 1, amines at 4 and 9 Halogens/CF₃ at ortho positions Dual µOR agonist/σ1R antagonist; no hERG inhibition
2-Cbz-2,9-diazaspiro[5.5]undecane Carbobenzyloxy at position 2 Benzyl ester for protection Intermediate in neuroprotective agents
3,9-Diazaspiro[5.5]undecane (e.g., 9-benzyl derivatives) Substituents at 3 and 9 Cyclobutyl or benzyl groups Potential for airway disease treatment
1-Oxa-9-azaspiro[5.5]undecane Oxygen at position 1, amine at 9 Polar R groups (e.g., heterocycles) Inactive until decorated with polar groups
9-Isopropyl-3,9-diazaspiro[5.5]undecane Indole-phenyl substituents Fluorinated indole moieties Inhibitors of AAA ATPase p97

Pharmacological and Physicochemical Properties

  • 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives : Exhibit dual µOR/σ1R activity with high selectivity (e.g., compound 15: IC₅₀ < 10 nM for σ1R, moderate lipophilicity, and metabolic stability) . Substituents like trifluoromethyl or pyridyl groups enhance steric bulk and receptor binding .
  • 2-Oxa-spiro[5.5]undecane analogs : Neuroprotective effects in cell viability assays (MTT and trypan blue), likely due to spirocyclic rigidity enhancing blood-brain barrier penetration .
  • Unsubstituted 1-oxa-9-azaspiro[5.5]undecane : Initially inactive; activity emerges with polar substituents (e.g., secondary amides), highlighting the necessity of functionalization .

Key Research Findings and Trends

Dual-Target Engagement: 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives are notable for balancing µOR/σ1R affinity, avoiding hERG cardiotoxicity—a critical advantage over non-spiro opioids .

Neuroprotection vs. Toxicity : 2-Oxa-spiro[5.5]undecane compounds (e.g., paecilomycine A analogs) show neurotrophic activity but require structural optimization to reduce off-target effects .

Role of Substituents : Ortho-substituted halogens or pyridyl groups enhance σ1R binding, while polar groups (e.g., amides) improve solubility and target engagement .

Spirocyclic Rigidity : Confers metabolic stability, as seen in 9-isopropyl-3,9-diazaspiro derivatives, which resist rapid hepatic clearance .

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